molecular formula C9H8N2O2 B1365071 5-methoxy-1H-indazole-3-carbaldehyde CAS No. 169789-37-1

5-methoxy-1H-indazole-3-carbaldehyde

Cat. No. B1365071
M. Wt: 176.17 g/mol
InChI Key: MUSWNKMMIYVNJY-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole-3-carbaldehyde is a unique chemical provided to early discovery researchers . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The SMILES string representation is [H]C (C1=NNC2=C1C=C (C=C2)OC)=O .


Molecular Structure Analysis

The InChI code for 5-methoxy-1H-indazole-3-carbaldehyde is 1S/C9H8N2O2/c1-13-6-2-3-8-7 (4-6)9 (5-12)11-10-8/h2-5H,1H3, (H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

5-Methoxy-1H-indazole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 176.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Brief Synthesis Methods 1H-Indazole-3-carbaldehyde, related to 5-methoxy-1H-indazole-3-carbaldehyde, is synthesized through the ring opening of indole in acid condition, followed by diazotization and cyclization. This method is noted for its low cost, straightforward operation, and suitability for industrial production (Gong Ping, 2012).

Nucleophilic Substitution Reactions 1-Methoxyindole-3-carbaldehyde, closely related to the compound , demonstrates versatility as an electrophile. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. These reactions highlight the reactivity and potential utility of indole derivatives in synthetic chemistry (F. Yamada et al., 2012).

Spectroscopic and Computational Analysis The study of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones includes a derivative related to 5-methoxy-1H-indazole-3-carbaldehyde. This research provides insights into the geometric parameters, electronic properties, and spectroscopic characteristics of these compounds. The study encompasses DFT calculations, UV-visible absorption spectra analysis, and the recording of FT-IR frequencies, contributing valuable data on the compound's electronic and molecular properties (M. Beytur, Ihsan Avinca, 2021).

Structural and Intermolecular Analysis 1H-indazole-3-carbaldehyde's structural analysis, which can be extrapolated to 5-methoxy-1H-indazole-3-carbaldehyde, involves detailed investigations of its molecular structure and interactions. The study utilizes X-ray, FT-IR, FT-Raman, and computational analyses to explore the compound's intermolecular interactions, offering profound insights into its structural dynamics and potential applications in various scientific fields (B. Morzyk-Ociepa et al., 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWNKMMIYVNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435240
Record name 5-methoxy-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-indazole-3-carbaldehyde

CAS RN

169789-37-1
Record name 5-Methoxy-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169789-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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